molecular formula C52H36N2 B3111855 N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine CAS No. 186256-01-9

N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B3111855
CAS RN: 186256-01-9
M. Wt: 688.9 g/mol
InChI Key: CLTPAQDLCMKBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine (TNB) is an organic compound with a wide range of applications in scientific research. TNB is a derivative of naphthalene, a white crystalline solid that is widely used in the manufacture of dyes, plastics, and other industrial products. TNB is a versatile compound that can be used as a reagent, catalyst, or as a starting material in a variety of chemical reactions. TNB is also used as a fluorescent dye in a variety of biological and chemical applications.

Scientific Research Applications

Electrophosphorescent Devices

Two novel host materials were synthesized by incorporating hole-transporting and electron-transporting moieties, demonstrating high thermal and morphological stability. These materials were used in yellow phosphorescent organic light-emitting diodes, showing high efficiency and low efficiency roll-off, indicating their potential for high-performance OLED applications (Zhang et al., 2015).

Bipolar Host Materials for OLEDs

Novel bipolar host materials combining hole-transporting and electron-transporting units were synthesized and used in highly efficient yellow phosphorescent OLEDs. The devices fabricated with these materials exhibited remarkable current efficiencies and low efficiency roll-off, highlighting the materials' potential for advanced OLED applications (Zhang et al., 2015).

Charge Transport Study

A study on organic light-emitting devices using materials related to N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine as hole-transporting layers demonstrated the importance of balanced charge transport for enhanced device performance. The results showed that devices with balanced carrier transport exhibit lower drive voltages and improved operational lifetimes (Lee et al., 2005).

Dyeing Performance of Derivatives

Derivatives of N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine, synthesized from reactions involving naphthalene acid couplers, showed promising results in dyeing performance on nylon fabric. This study underscores the compound's potential application in the textile industry for developing new series of acid dyes (Malik et al., 2018).

Organic Solar Cells

Novel electron acceptors derived from naphthalene and fluorene were developed for organic solar cells, demonstrating the potential of naphthalene-based compounds in photovoltaic applications. The materials showed strong UV absorption and suitable energy levels, leading to solar cells with notable power conversion efficiencies (Nagarjuna et al., 2017).

properties

IUPAC Name

N-[4-[4-(dinaphthalen-1-ylamino)phenyl]phenyl]-N-naphthalen-1-ylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H36N2/c1-5-21-45-39(13-1)17-9-25-49(45)53(50-26-10-18-40-14-2-6-22-46(40)50)43-33-29-37(30-34-43)38-31-35-44(36-32-38)54(51-27-11-19-41-15-3-7-23-47(41)51)52-28-12-20-42-16-4-8-24-48(42)52/h1-36H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTPAQDLCMKBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87)C9=CC=CC1=CC=CC=C19
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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